molecular formula C23H26FN6Na2O9P B14800076 Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate

Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate

Cat. No.: B14800076
M. Wt: 626.4 g/mol
InChI Key: WJZSLKTWPYBQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,2-b][1,4]oxazin ring, a pyrimidinyl group, and multiple functional groups such as fluoro, trimethoxyphenylamino, and phosphate groups. Its molecular formula is C22H23FN6O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate involves multiple steps. The starting materials typically include 3,4,5-trimethoxyaniline, 5-fluoropyrimidine, and 2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one. The synthesis proceeds through a series of nucleophilic substitution reactions, condensation reactions, and phosphorylation reactions. The reaction conditions often require the use of catalysts, such as trisodium phosphate dodecahydrate, and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and recrystallization, ensures the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions typically require controlled temperature, pressure, and pH conditions to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate include:

  • 6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
  • 5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino derivatives
  • Pyrido[3,2-b][1,4]oxazin derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C23H26FN6Na2O9P

Molecular Weight

626.4 g/mol

InChI

InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;

InChI Key

WJZSLKTWPYBQNV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C.[Na].[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.